A Comprehensive Technical Guide to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)
A Comprehensive Technical Guide to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)
For Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: This guide focuses on the compound scientifically known as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol . It is crucial to distinguish this from its isomer, 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. The 2,5-dimethoxy isomer is the subject of significant pharmacological interest as the active metabolite of the drug Midodrine and is commonly referred to by its synonym, Desglymidodrine or the developmental code ST-1059 . All data and protocols herein pertain to the CAS Number 3600-87-1 .
Introduction
2-Amino-1-(2,5-dimethoxyphenyl)ethanol, or Desglymidodrine, is a pharmacologically active phenylethanolamine derivative. It is the principal and active metabolite of the prodrug Midodrine, which is utilized clinically for the treatment of symptomatic orthostatic hypotension.[1][2] Upon oral administration, Midodrine undergoes enzymatic hydrolysis, cleaving a glycine moiety to yield Desglymidodrine.[3] This biotransformation is the cornerstone of Midodrine's therapeutic action, as Desglymidodrine is a potent and selective α1-adrenergic receptor agonist.[1] Its action on these receptors, located on the vasculature, leads to increased arteriolar and venous tone, resulting in an elevation of blood pressure.[3]
This technical guide provides a comprehensive overview of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, detailing its chemical and physical properties, spectroscopic characterization, synthesis and analytical methodologies, and its pharmacological significance in the context of drug development.
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.
Chemical and Physical Properties
The key physicochemical properties of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3600-87-1 | [4] |
| Molecular Formula | C₁₀H₁₅NO₃ | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | White Powder/Solid | [5] |
| Melting Point | 146-150°C (decomposes) | [5] |
| Boiling Point | 364.3 ± 42.0 °C (Predicted) | |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | |
| logP | -0.01 to 0.15 (Predicted) | [6] |
| Synonyms | Desglymidodrine, Deglymidodrine, ST-1059 | [4] |
Spectroscopic Data
The structural elucidation of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is confirmed through various spectroscopic techniques. The following data has been experimentally obtained and reported.[5]
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm):
-
6.69-6.94 (m, 3H): Aromatic protons (Ar-H).
-
4.71 (s, 1H): Hydroxyl proton (-OH).
-
2.67 (s, 2H): Amino protons (-NH₂).
-
1.73 (s, 3H): Methoxyl protons (-OCH₃).
-
1.60 (s, 3H): Methoxyl protons (-OCH₃).
-
-
¹³C NMR (400 MHz, DMSO-d₆, δ ppm):
-
153.62, 150.18, 133.99, 113.14, 112.1, 111.88: Aromatic carbons.
-
69.19: Carbinolic carbon (C-OH).
-
56.22, 55.68: Methoxyl carbons (-OCH₃).
-
49.02: Carbon attached to the amine group (C-NH₂).
-
40.62, 39.33: Aliphatic carbons.
-
1.2.2 Infrared (IR) Spectroscopy [5]
| Wavenumber (cm⁻¹) | Assignment |
| 3628.22 | -OH stretch |
| 3390.97, 3350.46 | -NH₂ stretch (asymmetric and symmetric) |
| 3121 | Aromatic C-H stretch |
| 2992.66, 2935.76 | Aliphatic C-H stretch (asymmetric and symmetric) |
| 1279.81 | C-O stretch (aryl aliphatic ether) |
1.2.3 Mass Spectrometry (MS) [5]
-
Method: Electrospray Ionization (ESI)
-
Molecular Ion Peak: m/z 198.05 [M+H]⁺
Chapter 2: Synthesis and Analysis
The ability to synthesize and accurately quantify 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is critical for its study and application.
Synthesis Protocol: Reduction of a Nitroethanol Precursor
A common and effective method for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol involves the reduction of its nitro precursor, 1-(2,5-dimethoxyphenyl)-2-nitroethanol.[7] The causality behind this choice lies in the accessibility of the starting materials via a Henry reaction between 2,5-dimethoxybenzaldehyde and nitromethane, followed by a selective reduction of the nitro group to a primary amine. Sodium borohydride is a cost-effective and relatively mild reducing agent suitable for this transformation.
Step-by-Step Methodology: [7]
-
Reaction Setup: To a 2 L reaction flask, add 500 mL of ethanol.
-
Addition of Precursor: While stirring, add 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
-
Cooling: Cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt).
-
Reduction: Add 54 g of sodium borohydride in portions, ensuring the temperature is maintained at -10 °C.
-
Reaction Monitoring: Allow the reaction to proceed for 2 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, add 500 mL of water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: Filter the resulting solid and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to yield pure 2-Amino-1-(2,5-dimethoxyphenyl)ethanol as a white solid.
Caption: Workflow for the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
Analytical Methodology: HPLC and LC-MS/MS
Accurate quantification of Desglymidodrine is essential for pharmacokinetic and metabolism studies. Both HPLC and LC-MS/MS methods have been developed and validated for this purpose.
2.2.1 High-Performance Liquid Chromatography (HPLC) Method [8]
This method is suitable for the simultaneous determination of Midodrine and Desglymidodrine in biological matrices. The protocol is designed to be self-validating through the use of an internal standard and calibration curves.
Step-by-Step Methodology:
-
Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., culture medium, plasma) using ethyl acetate as the extraction solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Chromatographic System:
-
Column: Lichrospher 100 RP-18 (or equivalent C18 column).
-
Mobile Phase: Acetonitrile and 40 mmol/L formic acid solution (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
-
Analysis: Inject the prepared sample into the HPLC system. Quantify the amount of Desglymidodrine by comparing the peak area to a standard curve prepared with known concentrations of the analyte.
2.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [9]
For higher sensitivity and selectivity, especially in complex biological fluids like plasma, an LC-MS/MS method is preferred.
Step-by-Step Methodology:
-
Sample Preparation: Utilize a protein precipitation method for plasma samples, followed by centrifugation.
-
Chromatographic System:
-
Column: C18 column (e.g., Jones C18, 4.6mm x 150mm, 3µm).
-
Mobile Phase: 10mM ammonium formate (pH 4.0) and methanol (30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 198.1 → 180.2.
-
-
Quantification: Use an internal standard (e.g., caffeine) and a calibration curve to quantify Desglymidodrine in the samples.
Caption: General workflow for the analysis of Desglymidodrine.
Chapter 3: Pharmacology and Role in Drug Development
Mechanism of Action: α1-Adrenergic Receptor Agonism
Desglymidodrine exerts its pharmacological effects by acting as a selective agonist at α1-adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels, leading to the contraction of vascular smooth muscle.[7] This vasoconstriction of both arteries and veins increases peripheral resistance and venous return, thereby elevating blood pressure.[3]
Caption: Simplified signaling pathway of Desglymidodrine.
Significance in Drug Development
The study of Desglymidodrine is pivotal for several reasons:
-
Prodrug Strategy: The Midodrine-Desglymidodrine pair is a classic example of a successful prodrug strategy. Midodrine itself is inactive, but it is efficiently absorbed and converted to the active Desglymidodrine.[3] This approach can be used to improve the pharmacokinetic properties of a drug.
-
Target for Hypotension Treatment: As a direct-acting sympathomimetic, Desglymidodrine is a key molecule in the management of orthostatic hypotension.[1] Research into its structure-activity relationship can inform the design of new and improved α1-agonists.
-
Broader Therapeutic Potential: The α1-adrenergic receptor is a target for various therapeutic areas. Agonists of this receptor are being investigated for their potential roles in heart failure, Alzheimer's disease, and other conditions. Understanding the pharmacology of a selective agonist like Desglymidodrine provides valuable insights for these research endeavors.
Chapter 4: Safety and Handling
As with any active pharmaceutical ingredient, proper safety protocols must be observed when handling 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Narenderan, S. T., Jupudi, S., Vanaja, P., & Meyyanathan, S. N. (2018). Synthesis of Desglymidodrine from Midodrine by Conventional Amide Hydrolysis Method. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 168-170. [Link]
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Reddy, B. P., Kumar, P., Kumar, K. R., Mukkanti, K., & Reddy, M. S. (2015). Determination of Midodrine and its Active Metabolite Desglymidodrine by LC-MS/MS and its Application in Human Pharmacokinetic Studies. Bentham Science Publishers. [Link]
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Barth, T., Aleu, J., Pupo, M. T., Bonato, P. S., & Collado, I. G. (2013). HPLC analysis of midodrine and desglymidodrine in culture medium: evaluation of static and shaken conditions on the biotransformation by fungi. Journal of chromatographic science, 51(5), 460–467. [Link]
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PubChem. (n.d.). Desglymidodrine. National Center for Biotechnology Information. Retrieved from [Link]
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Pittner, H., Stormann, H., & Enzenhofer, R. (1973). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 23(4), 541-547. [Link]
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Semantic Scholar. (n.d.). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. [Link]
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Frontiers in Pharmacology. (2020). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. [Link]
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ResearchGate. (2016). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and tablets. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of midodrine?. [Link]
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Wikipedia. (n.d.). Alpha-adrenergic agonist. [Link]
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Grokipedia. (n.d.). Desglymidodrine. [Link]
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JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. [Link]
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PMC. (n.d.). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. [Link]
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PubMed. (2015). Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics. [Link]
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PubChem. (n.d.). Midodrine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). Vasoconstrictor Effect of Midodrine, ST 1059, Noradrenaline, Etilefrine and Dihydroergotamine on Isolated Human Veins. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Midodrine Hydrochloride?. [Link]
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Journal of Molecular Science. (2025). Stability indicating RP-HPLC assay method for estimation of midodrine hydrochloride in bulk and oral solution. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. [Link]
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PubMed Central. (2023). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. [Link]
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